molecular formula C22H20O7 B8040688 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal

Cat. No.: B8040688
M. Wt: 396.4 g/mol
InChI Key: JLIQXXWSKVCPLQ-AQNXPRMDSA-N
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Description

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal: is a derivative of D-glucal, a sugar molecule. This compound is characterized by the presence of acetyl and benzoyl groups attached to the glucal structure, which significantly alters its chemical properties and reactivity. It is commonly used in organic synthesis, particularly in the preparation of complex carbohydrates and glycosylation reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal typically involves the protection of hydroxyl groups on the D-glucal molecule. The process can be summarized as follows:

    Protection of Hydroxyl Groups: The hydroxyl groups at positions 3 and 6 of D-glucal are protected using benzoyl chloride in the presence of a base such as pyridine. This step results in the formation of 3,6-di-O-benzoyl-D-glucal.

    Acetylation: The hydroxyl group at position 4 is then acetylated using acetic anhydride in the presence of a catalyst like dimethylaminopyridine (DMAP) to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to carry out the protection and acetylation reactions.

    Purification: Employing techniques such as crystallization, filtration, and chromatography to purify the final product.

    Quality Control: Ensuring the purity and consistency of the compound through rigorous quality control measures, including NMR and HPLC analysis.

Chemical Reactions Analysis

Types of Reactions

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the acetyl and benzoyl groups back to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can replace the acetyl and benzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

    Oxidation: Produces carboxylic acids or aldehydes.

    Reduction: Yields the deprotected D-glucal.

    Substitution: Results in various substituted glucal derivatives depending on the nucleophile used.

Scientific Research Applications

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex carbohydrates and glycosylation reactions.

    Biology: Serves as a building block for the synthesis of biologically active oligosaccharides.

    Medicine: Utilized in the development of glycosylated drugs and prodrugs.

    Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-O-Acetyl-3,6-di-O-benzoyl-D-glucal involves its ability to participate in glycosylation reactions. The acetyl and benzoyl groups protect the hydroxyl groups, allowing selective reactions at specific positions on the glucal molecule. This selectivity is crucial for the synthesis of complex carbohydrates and glycosides.

Comparison with Similar Compounds

Similar Compounds

    3,4,6-Tri-O-acetyl-D-glucal: Similar in structure but with acetyl groups at positions 3, 4, and 6.

    3,6-Di-O-benzoyl-D-glucal: Lacks the acetyl group at position 4.

    4,6-Di-O-benzoyl-D-glucal: Lacks the benzoyl group at position 3.

Uniqueness

4-O-Acetyl-3,6-di-O-benzoyl-D-glucal is unique due to its specific pattern of acetyl and benzoyl protection, which provides distinct reactivity and selectivity in synthetic applications. This makes it particularly valuable in the synthesis of complex carbohydrates and glycosides, where precise control over functional group placement is essential.

Properties

IUPAC Name

[(2R,3S,4R)-3-acetyloxy-4-benzoyloxy-3,4-dihydro-2H-pyran-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O7/c1-15(23)28-20-18(29-22(25)17-10-6-3-7-11-17)12-13-26-19(20)14-27-21(24)16-8-4-2-5-9-16/h2-13,18-20H,14H2,1H3/t18-,19-,20+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIQXXWSKVCPLQ-AQNXPRMDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C=COC1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H](C=CO[C@@H]1COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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